

Research Chemical Application Notes: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Cat. No.: B046364

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To the esteemed community of researchers, scientists, and drug development professionals,

These application notes serve as a resource for the potential utility of the research chemical **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole**. Extensive database searches have revealed a significant gap in the published literature regarding specific biological activities and detailed experimental applications for this particular compound.

While research explicitly detailing the use of **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole** as a bioactive agent is not currently available, its structural features—namely the pyrazole core and the reactive chloromethyl group—suggest its potential as a versatile intermediate in synthetic chemistry and as a candidate for biological screening. The pyrazole moiety is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties such as antitumor, anti-inflammatory, and antimicrobial effects. The chloromethyl group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

This document, therefore, will focus on the known properties of the broader pyrazole class of compounds and outline hypothetical, yet plausible, research applications and protocols for **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole** based on established methodologies for similar chemical entities.

Chemical and Physical Properties

A summary of the known physicochemical properties of **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole** is presented below. This information is crucial for its proper handling, storage, and use in experimental setups.

Property	Value	Source
CAS Number	916766-83-1	N/A
Molecular Formula	C ₁₁ H ₁₁ ClN ₂	N/A
Molecular Weight	206.67 g/mol	N/A
Appearance	Not specified (likely a solid)	N/A
Solubility	Sparingly soluble in water (13 g/L at 25°C, calculated)	[1]
Boiling Point	146-148 °C	[2]
Density	1.20 ± 0.1 g/cm ³ (calculated)	[1]
Flash Point	84.0 ± 20.4 °C (calculated)	[1]

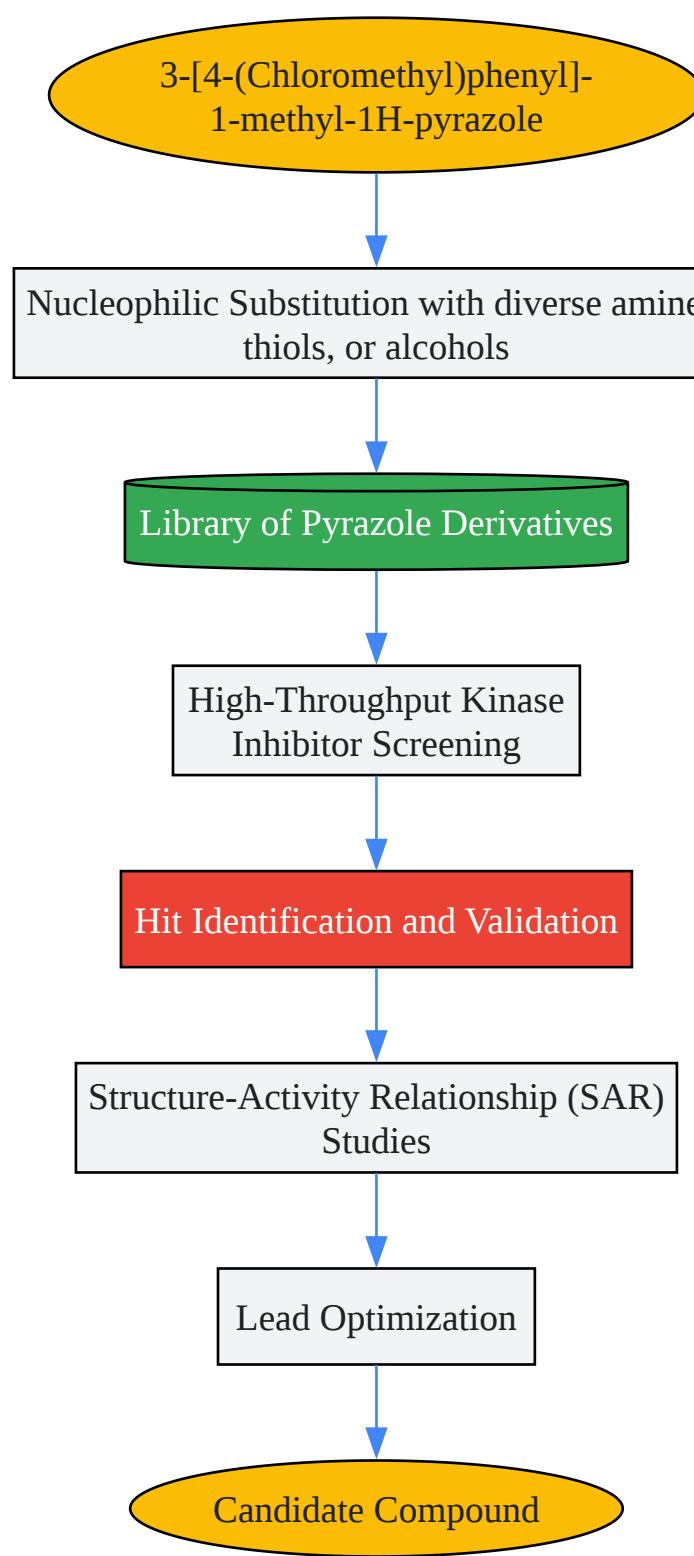
Potential Research Applications

Based on the prevalence of the pyrazole scaffold in medicinal chemistry, **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole** could be investigated for a variety of biological activities. The chloromethyl group allows for its use as a covalent ligand or as a synthetic precursor for creating diverse chemical libraries.

Potential as an Intermediate for Novel Kinase Inhibitors

Hypothesis: The pyrazole core is a common feature in many kinase inhibitors. By modifying the chloromethyl group, it may be possible to synthesize novel compounds that target specific kinases involved in cell signaling pathways related to cancer or inflammation. For instance, derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been shown to inhibit JAK2/3 and Aurora A/B kinases.[\[3\]](#)

Workflow for Derivative Synthesis and Screening:



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Caption: Workflow for developing kinase inhibitors.

Investigation as an Antitumor Agent

Hypothesis: Numerous pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.^{[4][5][6]} The subject compound and its derivatives could be evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis.

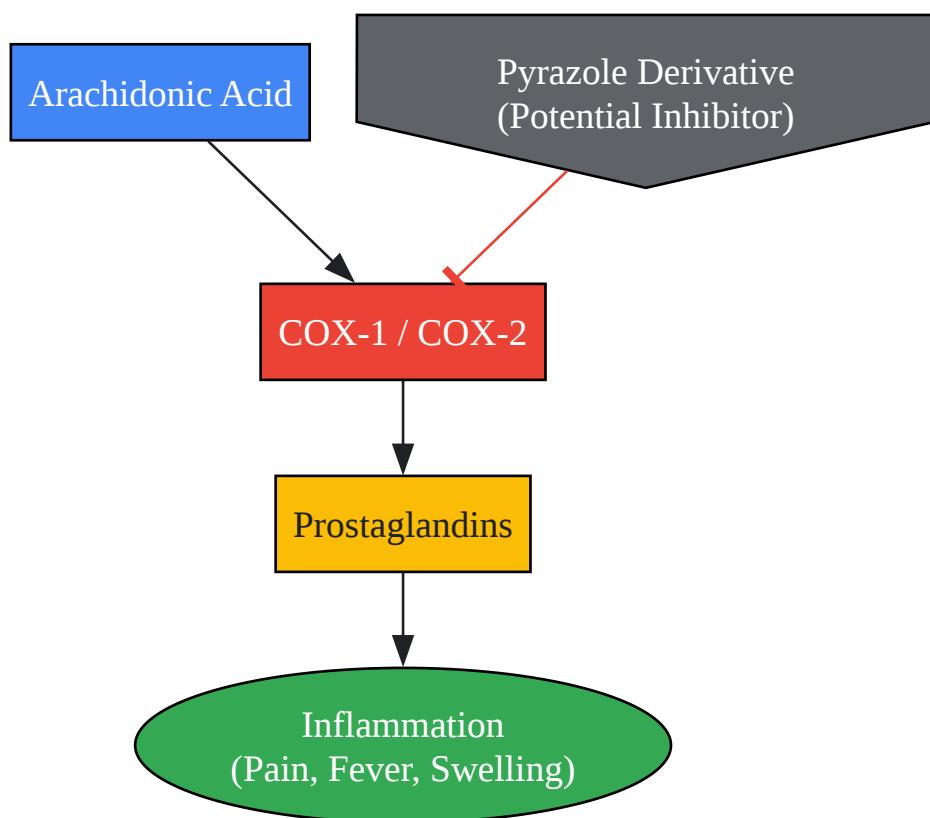
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole** in DMSO and add to the cells at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Exploration as an Anti-inflammatory Agent

Hypothesis: Pyrazole-containing compounds, such as Celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The potential of **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole** and its derivatives as anti-inflammatory agents could be explored.

Signaling Pathway for COX Inhibition:



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Caption: Inhibition of the cyclooxygenase pathway.

Synthesis Protocol

A reported synthesis method for **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole** is outlined below.

Reaction: Conversion of (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol to **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole**.

Materials:

- (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol
- Thionyl chloride (SOCl_2)
- Dichloromethane (CH_2Cl_2)

- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- Dissolve (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol in dichloromethane in a reaction vessel.
- Cool the solution to 0°C in an ice bath.
- Slowly add thionyl chloride to the reaction mixture.
- Allow the reaction to warm to room temperature (approximately 20°C) and stir for a specified time.
- Upon completion, dilute the reaction mixture with water and ethyl acetate.
- Neutralize the mixture by adding saturated aqueous sodium bicarbonate.
- Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent system to obtain the final product.

Conclusion

While direct experimental data for **3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole** is scarce, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry. The provided hypothetical applications and protocols, grounded in the established activities of the pyrazole class of compounds, are intended to inspire and guide future research endeavors. Researchers are encouraged to explore the synthetic possibilities offered by the reactive chloromethyl group to generate novel derivatives for biological screening. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this and related compounds.

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- To cite this document: BenchChem. [Research Chemical Application Notes: 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046364#using-3-4-chloromethyl-phenyl-1-methyl-1h-pyrazole-as-a-research-chemical>]

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